(S)-4-Methyl-1,3-dioxolan-2-one
Overview
Description
(S)-4-Methyl-1,3-dioxolan-2-one is a chiral compound that is part of the 1,3-dioxolane family. These compounds are known for their utility in organic synthesis, particularly in the formation of enantiomerically pure products. The structure of these compounds is characterized by a 1,3-dioxolane ring, which is a five-membered cyclic acetal with two oxygen atoms. The presence of a methyl group and the specific stereochemistry at the chiral centers are crucial for the compound's reactivity and its potential applications in asymmetric synthesis.
Synthesis Analysis
The synthesis of related 1,3-dioxolane derivatives has been explored in various studies. For instance, the base-induced dimerization of a tert-butyl methyl substituted 1,3-dioxolan-4-one leads to a compound with a complex bi(1,3-dioxolanyl) structure, as confirmed by X-ray diffraction . This process highlights the reactivity of the 1,3-dioxolane ring under basic conditions and the potential for forming more complex structures. Additionally, enantioselective synthesis methods have been developed using chiral catalysts derived from tartaric acid to produce 1,3-dioxin-4-ones with hydroxylated alkyl groups . These methods are indicative of the strategies that could be applied to synthesize this compound with high enantiomeric purity.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is crucial for their chemical properties and reactivity. The X-ray diffraction study of the dimerized product of a tert-butyl methyl substituted 1,3-dioxolan-4-one revealed the actual structure of the compound, which was different from previously proposed structures . This highlights the importance of structural analysis in understanding the behavior of these molecules in chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of 1,3-dioxolane derivatives is influenced by the presence of the dioxolane ring and the substituents attached to it. The base-induced dimerization mentioned earlier is an example of how these compounds can undergo chemical transformations to form more complex molecules . The use of chiral catalysts for enantioselective synthesis also demonstrates the potential for these compounds to participate in stereoselective reactions, which is valuable for the production of enantiomerically enriched products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the general properties of 1,3-dioxolane derivatives can be inferred. These compounds typically have moderate boiling points and are stable under a range of conditions. Their solubility in organic solvents and the presence of chiral centers make them suitable for use in organic synthesis, particularly in reactions where enantiomeric purity is desired. The reactivity of the dioxolane ring can be exploited in various chemical transformations, making these compounds versatile intermediates in synthetic chemistry.
Scientific Research Applications
Synthesis and Characterization of Polymers : Kumar and Negi (2015) synthesized derivatives of 1,3-dioxolan-2-one and characterized the resulting polymers, revealing their porous morphology and high water absorption capacity, suggesting potential applications as viscosifiers (Kumar & Negi, 2015).
Spectroscopic Studies : Pethrick and Wilson (1974) and Arjunan et al. (2010) conducted infrared and Raman spectroscopic studies of various 1,3-dioxolan-2-one derivatives, aiding in the understanding of their structural characteristics (Pethrick & Wilson, 1974), (Arjunan et al., 2010).
Thermal Degradation and Stability : The thermal degradation and stability of polymers derived from 1,3-dioxolan-2-one have been a subject of study, revealing insights into the degradation mechanisms and potential applications in heat-resistant materials (Coskun et al., 1998).
Synthesis of Polyhydroxyurethanes : Benyahya et al. (2011) explored the synthesis of polyhydroxyurethanes using derivatives of 1,3-dioxolan-2-one, indicating potential applications in the creation of new types of polymers (Benyahya et al., 2011).
Electrochemical Applications : Suzuki and Fuchigami (2004) studied the anodic fluorination of 1,3-dioxolan-2-one derivatives, demonstrating potential applications in electrochemistry and materials science (Suzuki & Fuchigami, 2004).
properties
IUPAC Name |
(4S)-4-methyl-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJZAUFBMNUDX-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303042 | |
Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51260-39-0 | |
Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51260-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-Methyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.